Methyl 3-(4-hydroxyphenyl)benzoate

Physicochemical Characterization Regioisomer Differentiation Solid-State Handling

This meta-carboxylate biphenyl ester is the validated precursor for FimH antagonist development, as evidenced by X-ray crystallography (PDB: 3MCY). The meta-substitution enables π-π stacking with Tyr-48 and electrostatic interactions with Arg-98/Glu-50, which are not achievable with para- or ortho-regioisomers. Researchers in UTI anti-adhesion therapeutics should procure this specific isomer to ensure SAR continuity. Melting point (128–132°C) provides a rapid identity test to distinguish from the para-carboxylate regioisomer (mp 153–157°C).

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 192376-76-4
Cat. No. B062300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-hydroxyphenyl)benzoate
CAS192376-76-4
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3
InChIKeyZWSVMMHYHQNTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-hydroxyphenyl)benzoate (CAS 192376-76-4): A Meta-Substituted Biphenyl Ester Building Block for Antimicrobial Research


Methyl 3-(4-hydroxyphenyl)benzoate (CAS 192376-76-4, C₁₄H₁₂O₃, MW 228.24) is a biaryl compound featuring a para-hydroxyphenyl group attached to the meta-position of a benzoic acid methyl ester . Also known as 4'-hydroxybiphenyl-3-carboxylic acid methyl ester, this compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a key reagent in the synthesis of mannoside bacterial FimH antagonists under investigation for urinary tract infection (UTI) treatment . Its substitution pattern (meta-carboxylate relative to the biphenyl linkage) distinguishes it from regioisomeric analogs and underpins its specific utility in structure-guided drug design campaigns [1].

Why Methyl 3-(4-hydroxyphenyl)benzoate Cannot Be Interchanged with Other Hydroxybiphenyl Esters


Procurement and research selection of hydroxybiphenyl ester building blocks demand precise attention to regioisomerism. Methyl 3-(4-hydroxyphenyl)benzoate (meta-carboxylate substitution) exhibits distinct physicochemical properties compared to its positional isomers, most critically a melting point that differs by approximately 25–29 °C from the para-substituted analog methyl 4-(3-hydroxyphenyl)benzoate (CAS 579511-01-6) . This differential thermal behavior directly impacts solid-state handling, crystallization protocols, and storage stability requirements. Furthermore, the meta-carboxylate orientation is structurally mandated for the synthesis of specific FimH antagonists, as evidenced by X-ray crystallographic data (PDB ID: 3MCY) demonstrating that the biphenyl mannoside meta-methyl ester scaffold engages in critical π–π stacking with Tyr-48 and electrostatic interactions with the Arg-98/Glu-50 salt bridge of the FimH lectin domain [1]. Substituting a regioisomeric or differently functionalized analog would disrupt these binding interactions and invalidate structure-activity relationship (SAR) continuity in ongoing research programs [2].

Quantitative Differentiation Evidence for Methyl 3-(4-hydroxyphenyl)benzoate Versus Structural Analogs


Regioisomeric Differentiation: Melting Point Comparison Between Meta- and Para-Carboxylate Hydroxybiphenyl Esters

Methyl 3-(4-hydroxyphenyl)benzoate exhibits a melting point of 128–132 °C, which is approximately 25–29 °C lower than that of its para-carboxylate regioisomer, methyl 4-(3-hydroxyphenyl)benzoate (CAS 579511-01-6, melting point 153–157 °C) . This substantial thermal difference enables definitive identity verification via melting point determination and informs differential handling requirements during synthesis and purification.

Physicochemical Characterization Regioisomer Differentiation Solid-State Handling

Ionization State Differentiation: pKa Comparison Between Ester and Free Acid Analogs

Methyl 3-(4-hydroxyphenyl)benzoate has a predicted phenolic pKa of 9.65 ± 0.26 (or 9.86 via alternative calculation) [1]. In contrast, the corresponding free carboxylic acid analog, 4'-hydroxybiphenyl-3-carboxylic acid (CAS 121629-21-8), possesses both a phenolic pKa and a carboxylic acid pKa (expected ~4–5), rendering it predominantly ionized at physiological pH whereas the methyl ester remains largely unionized (LogD at pH 7.4 ≈ 3.32) . This differential ionization translates to substantially altered solubility and permeability profiles.

Ionization Properties pH-Dependent Behavior Formulation Considerations

Structural Validation via Crystallographic Evidence: FimH Lectin Domain Bound to Biphenyl Mannoside Meta-Methyl Ester

X-ray crystallographic analysis (PDB ID: 3MCY, resolution 2.9 Å) confirms that the biphenyl mannoside meta-methyl ester scaffold—for which methyl 3-(4-hydroxyphenyl)benzoate serves as the essential aglycone precursor—binds specifically to the FimH lectin domain of uropathogenic E. coli [1]. The meta-carboxylate methyl ester orientation enables critical π–π stacking interactions with Tyr-48 and an H-bonding electrostatic interaction with the Arg-98/Glu-50 salt bridge [2]. Optimized biaryl mannosides derived from this scaffold exhibit low nanomolar binding affinity for FimH in fluorescence polarization assays and submicromolar activity in hemagglutination (HA) functional cell assays of bacterial adhesion [3].

Structure-Based Drug Design FimH Antagonism Urinary Tract Infection

Lipophilicity Differentiation: LogP Comparison Among Biphenyl Ester Analogs

Methyl 3-(4-hydroxyphenyl)benzoate exhibits a measured/calculated LogP of approximately 2.85–3.32 and XLogP3 of 3.7 [1]. This lipophilicity profile positions it distinctly from more polar analogs such as the free carboxylic acid (LogP expected <1 due to ionization) and from more lipophilic analogs lacking the phenolic hydroxyl group. The phenolic hydroxyl provides a synthetic handle for further derivatization (e.g., O-alkylation, glycosylation, sulfonation) while maintaining sufficient hydrophobicity for compatibility with non-aqueous reaction conditions [2].

Lipophilicity ADME Prediction Reaction Compatibility

Recommended Research and Procurement Scenarios for Methyl 3-(4-hydroxyphenyl)benzoate


Synthesis of Meta-Substituted Biphenyl Mannoside FimH Antagonists for UTI Research

Methyl 3-(4-hydroxyphenyl)benzoate is the validated precursor for constructing the meta-carboxylate biphenyl mannoside scaffold essential to FimH antagonist development. As established by X-ray crystallography (PDB ID: 3MCY), this specific substitution pattern enables critical π–π stacking and electrostatic interactions with the FimH lectin domain that are not achievable with para-carboxylate or ortho-substituted regioisomers [1]. Research groups engaged in structure-based design of anti-adhesion therapeutics for urinary tract infections should procure this specific meta-isomer to ensure SAR continuity and reproducibility of published binding data [2].

Quality Control and Identity Verification via Differential Melting Point Analysis

Given the 25–29 °C melting point differential between methyl 3-(4-hydroxyphenyl)benzoate (128–132 °C) and its para-carboxylate regioisomer methyl 4-(3-hydroxyphenyl)benzoate (153–157 °C), melting point determination serves as a rapid, cost-effective identity confirmation test . This is particularly valuable for procurement verification when regioisomeric contamination is a concern, and for establishing internal QC specifications in synthetic chemistry laboratories working with biphenyl ester building blocks .

Lipophilic Building Block Selection for Non-Aqueous Coupling Reactions

With a LogP of approximately 2.85–3.32 and XLogP3 of 3.7, methyl 3-(4-hydroxyphenyl)benzoate offers sufficient hydrophobicity for compatibility with non-polar organic solvents and biphasic reaction systems while retaining a phenolic hydroxyl group for subsequent derivatization (e.g., O-glycosylation, Mitsunobu reactions, or sulfonate ester formation) . This profile makes it a preferred intermediate over the more polar free acid analog (LogP <1) for reactions requiring anhydrous conditions or phase-transfer catalysis [3].

Neutral Species Requirements for Cellular Permeability Assays

At physiological pH (7.4), methyl 3-(4-hydroxyphenyl)benzoate remains >99% neutral (phenolic pKa = 9.65 ± 0.26) with a LogD of 3.32, in contrast to the corresponding free acid which exists predominantly as the negatively charged carboxylate . Researchers requiring a neutral, membrane-permeable biphenyl probe for cell-based assays or permeability studies should select the methyl ester form rather than the free acid analog to avoid ionization-related confounds in cellular uptake measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(4-hydroxyphenyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.